![molecular formula C₁₆H₂₄N₂O₃ B1144759 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one CAS No. 85175-77-5](/img/structure/B1144759.png)
7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Overview
Description
7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with the molecular formula C16H24N2O3 It is known for its unique structure, which includes a benzazepine core with methoxy and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Methylamino Propyl Group: The methylamino propyl group is attached through a nucleophilic substitution reaction, often using methylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves several steps that lead to its use as an intermediate in the production of ivabradine. The process typically includes:
- Formation of the Benzazepine Core : The initial steps involve constructing the benzazepine framework through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce methoxy and amine groups essential for the compound's activity.
- Final Modifications : The final product is purified and characterized using techniques such as NMR and mass spectrometry.
The synthetic routes are detailed in patents and scientific literature, showcasing various methodologies that improve yield and purity .
Cardiovascular Treatment
One of the most prominent applications of this compound is its role in synthesizing ivabradine. Ivabradine is known for its ability to selectively inhibit the If current in the sinoatrial node of the heart, leading to a reduction in heart rate without affecting myocardial contractility. This property makes it beneficial for treating:
- Angina Pectoris
- Myocardial Infarction
- Heart Failure
Clinical studies have demonstrated ivabradine's efficacy in managing chronic stable angina and heart failure with reduced ejection fraction .
Neuropharmacological Research
Emerging research suggests potential applications of this compound in neuropharmacology. Studies indicate that derivatives of benzazepines can exhibit neuroprotective effects and may be explored for treating neurodegenerative diseases or mood disorders . The specific mechanisms are under investigation but may involve modulation of neurotransmitter systems.
Case Studies and Research Findings
Several case studies have documented the synthesis and application of this compound:
- Synthesis Optimization : A study focused on optimizing synthetic routes to improve yield and reduce reaction times. The authors reported a significant enhancement in efficiency through the use of microwave-assisted synthesis techniques .
- Therapeutic Efficacy : Clinical trials involving ivabradine have shown positive outcomes in patients with heart failure. One trial demonstrated a reduction in hospitalization rates due to worsening heart failure among those treated with ivabradine compared to placebo .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Lacks the methylamino propyl group.
3-[3-(Methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Lacks the methoxy groups.
Uniqueness
7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to the presence of both methoxy and methylamino propyl groups, which confer distinct chemical and biological properties
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying the acute cardiac effects of this compound?
Methodological Answer: Use conscious rat models to assess acute hemodynamic responses, as demonstrated in studies where the compound (referred to as S16257) was administered via single intravenous injections. Key parameters include heart rate, arterial pressure, and regional blood flow measurements. Ensure animals are acclimatized to minimize stress artifacts. Tyrode solution is recommended for drug dilution to maintain physiological compatibility .
Q. How is this compound synthesized and characterized for purity in preclinical studies?
Methodological Answer: The compound is synthesized via multistep organic reactions, starting with benzazepine derivatives functionalized with methoxy and methylamino-propyl groups. Initial dissolution in distilled water (0.1 mM) followed by Tyrode solution dilution ensures stability. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 220–280 nm. Impurity thresholds should adhere to pharmacopeial standards, where individual impurities must not exceed 0.5% .
Advanced Research Questions
Q. How can structural modifications improve the selectivity of this compound for specific adrenergic receptors?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with variations in the methoxy groups or methylamino-propyl chain. Compare binding affinities using radioligand displacement assays (e.g., against α1-adrenergic receptors). For example, replacing 7,8-dimethoxy groups with halogen substituents may enhance receptor specificity. Molecular docking simulations can predict interactions with receptor pockets, validated via in vitro functional assays .
Q. How do researchers reconcile contradictory data between in vivo and in vitro studies on this compound’s bradycardic effects?
Methodological Answer: Discrepancies often arise from differences in metabolic activity or receptor density across models. Address this by:
- Conducting parallel experiments in isolated cardiac tissues (e.g., guinea pig atria) and conscious animals.
- Using pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolite interference.
- Applying meta-analytical frameworks to compare datasets, as seen in studies combining computational receptor-response models with wet-lab agonistic profiles .
Q. What methodological approaches are optimal for analyzing the compound’s chronic effects on cardiac function?
Methodological Answer: Employ longitudinal designs with repeated dosing over weeks. Monitor cardiac output, ventricular contractility, and biomarkers like troponin-I. Use structural equation modeling (SEM) to disentangle direct drug effects from confounding variables (e.g., stress-induced hemodynamic changes). Chronic studies in rats have shown dose-dependent reductions in heart rate without tolerance development, but post-mortem histopathology is critical to assess tissue toxicity .
Q. How can impurity profiling during synthesis ensure compliance with regulatory standards?
Methodological Answer: Implement reversed-phase HPLC with a C18 column and gradient elution (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile). Detect impurities at 254 nm and quantify against reference standards (e.g., USP Benazepril Related Compound A). Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% and resolution ≥ 2.0 between peaks. Note that residual solvents like ethyl acetate require gas chromatography (GC) analysis .
Q. Contradiction Analysis & Theoretical Frameworks
Q. How do time-dependent effects of this compound complicate mechanistic interpretations?
Methodological Answer: Short-term studies (e.g., 1-week intervals) may show enhanced cardiac efficiency due to acute bradycardic action, while long-term exposure (e.g., 1 year) could reveal compensatory mechanisms like receptor upregulation. Apply cognitive activation theory (CATS) to model stress-response pathways, where prolonged adrenergic modulation may trigger maladaptive physiological sensitization. Cross-lagged panel analyses in animal models can isolate temporal causality .
Properties
IUPAC Name |
7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19/h9-10,17H,4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGLEUNSRTJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85175-77-5 | |
Record name | 1,3,4,5-Tetrahydro-7,8-dimethoxy-3-(3-(methylamino)propyl)-2H-3-benzazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8DY68KHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.